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molecular formula C19H20F3N3O B8766084 1-[4-(1-Pyrrolidinylcarbonyl)phenyl]-3-(Trifluoromethyl)-4,5,6,7-Tetrahydro-1h-Indazole

1-[4-(1-Pyrrolidinylcarbonyl)phenyl]-3-(Trifluoromethyl)-4,5,6,7-Tetrahydro-1h-Indazole

Cat. No. B8766084
M. Wt: 363.4 g/mol
InChI Key: PMXYSSZJPIWCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566735B2

Procedure details

A solution of 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoic acid (87 mg, 0.28 mmol) in dichloromethane (3 ml) was treated in one portion with solid 1,1′-carbonyldiimidazole (46 mg, 0.28 mmol). This mixture was allowed to stir at room temperature for 15 minutes. Pyrrolidine (23 mg, 0.32 mmol) was then added and the stirring continued for 1 hour at room temperature. The reaction mixture was then added to a 5 g pre-packed silica column and eluted from 0-50% ethyl acetate in petroleum ether to give the title compound as a yellow oil (51 mg, 50%).
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:22])([F:21])[C:3]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[N:5]([C:12]2[CH:20]=[CH:19][C:15]([C:16]([OH:18])=O)=[CH:14][CH:13]=2)[N:4]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[NH:35]1[CH2:39][CH2:38][CH2:37][CH2:36]1>ClCCl>[N:35]1([C:16]([C:15]2[CH:19]=[CH:20][C:12]([N:5]3[C:6]4[CH2:7][CH2:8][CH2:9][CH2:10][C:11]=4[C:3]([C:2]([F:21])([F:22])[F:1])=[N:4]3)=[CH:13][CH:14]=2)=[O:18])[CH2:39][CH2:38][CH2:37][CH2:36]1

Inputs

Step One
Name
Quantity
87 mg
Type
reactant
Smiles
FC(C1=NN(C=2CCCCC12)C1=CC=C(C(=O)O)C=C1)(F)F
Name
Quantity
46 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
23 mg
Type
reactant
Smiles
N1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the stirring continued for 1 hour at room temperature
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was then added to a 5 g pre-packed silica column
WASH
Type
WASH
Details
eluted from 0-50% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1(CCCC1)C(=O)C1=CC=C(C=C1)N1N=C(C=2CCCCC12)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 51 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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